![molecular formula C16H14N4O4S2 B2798608 N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 893350-58-8](/img/structure/B2798608.png)
N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C16H14N4O4S2 and its molecular weight is 390.43. The purity is usually 95%.
BenchChem offers high-quality N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
The pharmacophore hybridization approach has been utilized to design drug-like small molecules with anticancer properties. A notable example includes the synthesis of novel non-condensed pyrazoline-bearing hybrid molecules with 1,3,4-thiadiazole and dichloroacetic acid moieties, demonstrating significant anticancer activity in vitro (Yushyn, Holota, & Lesyk, 2022).
Antimicrobial and Antifungal Properties
Several studies have focused on the synthesis and evaluation of compounds with potential antimicrobial and antifungal activities. For example, compounds derived from 1,3,4-thiadiazole have shown sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans, indicating their promise for further pharmacological studies (Sych et al., 2019).
Synthetic Methodologies
Research also explores synthetic strategies for constructing such molecules, highlighting their diverse applications. For instance, the synthesis of heterocycles from arylation products of unsaturated compounds, leading to the development of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, emphasizes the versatility and potential of these compounds in creating pharmacologically active agents (Gorak et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been associated with various biological activities, including anti-depressant and anti-viral effects .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been associated with the modulation of monoamine neurotransmitter release, which can affect the functioning of noradrenergic, dopaminergic, and serotonergic systems .
Pharmacokinetics
Similar compounds have been synthesized using a series of steps, including esterification, hydrazination, salt formation, and cyclization .
Result of Action
Similar compounds have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Action Environment
It’s worth noting that similar compounds have been synthesized under specific conditions, such as in a microwave reactor in the presence of effective coupling reagents .
properties
IUPAC Name |
N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S2/c1-23-11-5-2-4-10(8-11)17-13(21)9-25-16-20-19-15(26-16)18-14(22)12-6-3-7-24-12/h2-8H,9H2,1H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCBQKYTHITAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
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